1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Overview
Description
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and an ethan-1-ol moiety attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in critical biological processes .
Mode of Action
Compounds with similar structures have been known to inhibit specific enzymes, thereby disrupting the normal functioning of the target organism .
Biochemical Pathways
Similar compounds have been known to interfere with the synthesis of critical biomolecules, thereby affecting the overall metabolic processes .
Result of Action
Similar compounds have been known to cause significant changes at the molecular and cellular levels, leading to the disruption of normal biological processes .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can significantly affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, influencing enzyme activity and stability. Additionally, the dichlorophenyl group can engage in hydrophobic interactions, further stabilizing the enzyme-compound complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound can inhibit certain kinases, leading to reduced phosphorylation of target proteins and altered cellular responses . Additionally, it can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating them. The triazole ring’s ability to form stable interactions with amino acid residues is crucial for its inhibitory effects on enzymes like cytochrome P450 . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable, but its activity can diminish over time due to degradation processes. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can become toxic, leading to adverse effects such as liver damage and altered metabolic profiles . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to increase its solubility and facilitate excretion . The compound can also interact with other metabolic enzymes, affecting the levels of various metabolites and altering metabolic flux through different pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The dichlorophenyl group plays a crucial role in these interactions, enhancing the compound’s affinity for hydrophobic binding sites .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular sites to exert its effects .
Preparation Methods
The synthesis of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to yield the desired triazole derivative .
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) iodide for cycloaddition reactions .
Scientific Research Applications
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6-7,17H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFURGCWSQPPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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